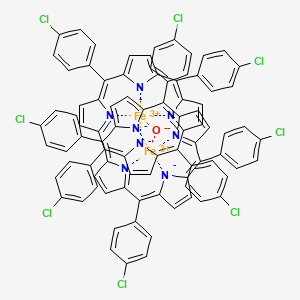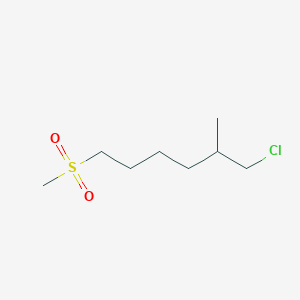![molecular formula C23H30N8O3S B13644504 1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apitolisib is a potent, orally bioavailable inhibitor of class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. It has been studied extensively for its potential in treating various types of cancer, including solid tumors, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma .
Méthodes De Préparation
The synthesis of Apitolisib involves multiple steps, starting with the preparation of the core thienopyrimidine structure. The synthetic route typically includes the following steps:
Formation of the thiophene ring: This involves the cyclization of a suitable precursor.
Fusion with the pyrimidine ring: The thiophene ring is then fused with a pyrimidine ring through a series of condensation reactions.
Functionalization: The fused ring structure is further functionalized to introduce various substituents that enhance its biological activity.
Industrial production methods for Apitolisib are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Analyse Des Réactions Chimiques
Apitolisib undergoes several types of chemical reactions, including:
Oxidation: Apitolisib can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the Apitolisib molecule.
Substitution: Apitolisib can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Applications De Recherche Scientifique
Apitolisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Apitolisib is used as a model compound to study the effects of dual inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase.
Biology: It is used to investigate the role of the phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase pathway in cellular processes such as growth, survival, and metabolism.
Medicine: Apitolisib is being studied in clinical trials for its potential to treat various types of cancer. .
Industry: Apitolisib is used in the development of new cancer therapies and as a reference compound in drug discovery
Mécanisme D'action
Apitolisib exerts its effects by inhibiting the activity of class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. These enzymes play a crucial role in the phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase signaling pathway, which regulates cell growth, survival, and metabolism. By inhibiting these enzymes, Apitolisib disrupts the signaling pathway, leading to decreased cellular proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Apitolisib is unique in its dual inhibition of both class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. This dual inhibition is more effective in inhibiting tumor growth compared to single-target inhibitors. Similar compounds include:
Pictilisib: A class I phosphatidylinositol-3-kinase inhibitor that served as a structural template for Apitolisib.
Idelalisib: A phosphatidylinositol-3-kinase delta-specific inhibitor used in the treatment of hematologic malignancies.
Apitolisib’s dual inhibition mechanism makes it a promising candidate for cancer therapy, offering advantages over single-target inhibitors in terms of efficacy and reduced drug resistance .
Propriétés
IUPAC Name |
1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVVNQKCSKSHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid](/img/structure/B13644432.png)

![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)

![2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)




![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)


